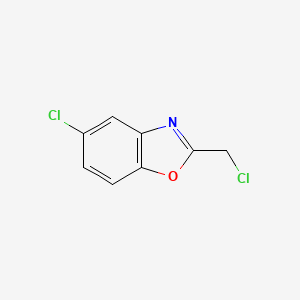

5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 715266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGVJNOYBXYDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328015 | |

| Record name | 5-chloro-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63842-22-8 | |

| Record name | Benzoxazole, 5-chloro-2-(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63842-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-(chloromethyl)-1,3-benzoxazole chemical properties

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-1,3-benzoxazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate for professionals in chemical research and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the Benzoxazole Scaffold

Benzoxazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and extensive applications in medicinal chemistry.[1][2] The fused ring system of benzoxazole provides a stable, aromatic scaffold that is present in numerous pharmaceutical agents, optical brighteners, and other functional materials.[2] this compound stands out as a particularly valuable building block. Its structure features two key points of reactivity: the electrophilic chloromethyl group at the 2-position and the chloro-substituent on the benzene ring, which modulates the electronic properties of the entire molecule. This dual functionality makes it an indispensable precursor for creating diverse molecular architectures, enabling researchers to systematically explore structure-activity relationships (SAR) in the quest for novel therapeutic agents.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning synthetic routes, purification procedures, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 63842-22-8 | [3][4] |

| Molecular Formula | C₈H₅Cl₂NO | [4][5] |

| Molecular Weight | 202.04 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC2=C(C=C1Cl)N=C(O2)CCl | [5] |

| InChIKey | SMGVJNOYBXYDFB-UHFFFAOYSA-N | [5] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis and Chemical Reactivity

Synthetic Pathway: A Mechanistic Approach

The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid derivative or aldehyde.[6][7] For this compound, a common and efficient method involves the reaction of 2-amino-4-chlorophenol with chloroacetyl chloride.

The causality behind this experimental choice is rooted in the fundamental principles of electrophile-nucleophile chemistry. The amino group of the 2-amino-4-chlorophenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the newly formed amide carbonyl, and subsequent dehydration leads to the stable aromatic benzoxazole ring.

Caption: General Synthesis Workflow for this compound.

Reactivity and Derivatization

The primary site of reactivity on this compound is the chloromethyl group (-CH₂Cl). This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (Sₙ2). This property is the cornerstone of its utility as a synthetic intermediate. A wide array of nucleophiles, such as amines, thiols, alcohols, and carbanions, can displace the chloride ion, allowing for the facile introduction of the 5-chlorobenzoxazole moiety into a larger molecular framework. This versatility is crucial for building libraries of compounds for drug screening.

Spectroscopic Characterization

While specific spectral data for this exact compound requires direct experimental acquisition, its structure allows for reliable prediction of key spectroscopic features based on analysis of similar benzoxazole derivatives.[8][9][10]

-

¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. A characteristic singlet for the methylene protons (-CH₂) would appear further downfield (approx. 4.5-5.0 ppm) due to the deshielding effect of the adjacent chlorine atom and the benzoxazole ring system.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the C2 carbon of the oxazole ring (highly deshielded, >160 ppm), and the chloromethyl carbon (-CH₂Cl) at approximately 40-50 ppm.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 201. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion cluster, with M+2 and M+4 peaks, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C=N stretching (around 1600-1650 cm⁻¹), aromatic C=C stretching, and C-O-C asymmetric stretching of the oxazole ring. A distinct C-Cl stretching band would also be present.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[11][12][13]

The strategic value of this compound lies in its role as a versatile platform for generating novel drug candidates. The chloro-substituent at the 5-position can significantly influence the compound's lipophilicity and electronic character, which are critical for pharmacokinetic and pharmacodynamic profiles.[13][14] By reacting this intermediate with various nucleophiles, medicinal chemists can rapidly synthesize and test new chemical entities.

Caption: Role as a versatile building block in medicinal chemistry.

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications for this compound and structurally related chemicals, this compound is considered hazardous.[5]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][15]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][15]

-

Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage or irritation.[5][15]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][15]

Recommended Laboratory Protocol

A self-validating system of protocols is essential when handling this compound.

Step-by-Step Handling Procedure:

-

Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[15]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.

-

Body Protection: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned.

-

-

Handling: Avoid creating dust. Use appropriate tools for transfers. In case of spills, clean up immediately following established laboratory procedures for solid chemical spills.[16]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][17] Recommended storage is under an inert atmosphere at 2-8°C.[4]

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Caption: Mandatory laboratory safety workflow for handling the title compound.

References

-

Matrix Fine Chemicals. 5-CHLORO-2-METHYL-1,3-BENZOXAZOLE | CAS 19219-99-9. Available from: [Link]

-

ChemWhat. This compound CAS#: 63842-22-8. Available from: [Link]

-

CAS Common Chemistry. 5-Chloro-2-methylbenzoxazole. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. Available from: [Link]

-

Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

-

Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. Available from: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

-

Kumar, D. R., et al. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(20), 114-120. Available from: [Link]

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic chemistry, 104, 104222. Available from: [Link]

-

Wikipedia. Benzoxazole. Available from: [Link]

-

ResearchGate. 5-(2-Chlorobenzoyl)-1,3-benzoxazol-2(3H)-one. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. 5-氯-2-(氯甲基)-1,3-苯并噁唑 CAS号:63842-22-8 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 4. 63842-22-8|5-Chloro-2-(chloromethyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]

- 5. This compound | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. 5-Chloro-2-methylbenzoxazole(19219-99-9) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chlorobenzoxazole(615-18-9) 1H NMR [m.chemicalbook.com]

- 11. scienceopen.com [scienceopen.com]

- 12. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

physicochemical properties of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

This guide provides a comprehensive overview of the essential , a heterocyclic compound of interest in pharmaceutical research and development. Understanding these core characteristics is fundamental for researchers, scientists, and drug development professionals to predict a compound's behavior, guide formulation strategies, and anticipate its pharmacokinetic profile. This document synthesizes key data with field-proven methodologies for its empirical determination.

Chemical Identity and Structure

This compound belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The presence of a chloro substituent on the benzene ring and a reactive chloromethyl group at the 2-position makes this molecule a versatile intermediate for further chemical synthesis.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 63842-22-8 | [3][4][5] |

| Molecular Formula | C₈H₅Cl₂NO | [3][4] |

| Molecular Weight | 202.04 g/mol | [3][4] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(O2)CCl | [3] |

| InChIKey | SMGVJNOYBXYDFB-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that some of this data is sourced from chemical suppliers and databases, and may not have been determined through rigorous, peer-reviewed experimentation.

| Property | Value | Notes |

| Molecular Weight | 202.04 g/mol | Computed |

| Calculated LogP | 2.8 | A measure of lipophilicity[3] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Storage | Inert atmosphere, 2-8°C | Recommended by supplier[5] |

Solubility Analysis

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[6] Poor solubility can present significant challenges during formulation and clinical development.[7] Solubility is typically assessed using two main approaches: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility : Represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. The "shake-flask" method is the gold-standard for its determination due to its reliability for even poorly soluble compounds.[7][8]

-

Kinetic Solubility : Measures the concentration of a compound at the moment it precipitates from a solution, often starting from a high-concentration DMSO stock.[6] This high-throughput method is useful for early-stage discovery to rank compounds, but it can overestimate the true solubility by forming supersaturated solutions or metastable solid forms.[6]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.[8]

Causality: The core principle is to allow a solid compound to reach equilibrium with a solvent over an extended period, ensuring the resulting solution is truly saturated with the most stable polymorph. This provides the most accurate and relevant solubility value for biopharmaceutical assessment.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.22 µm PVDF filter). Care must be taken to avoid sample loss or temperature changes during this step.

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

-

Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Analysis (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design.[11] It describes a compound's distribution between an immiscible organic (typically octan-1-ol) and aqueous phase, providing a measure of its affinity for lipid-like environments.[12] LogP influences membrane permeability, plasma protein binding, solubility, and metabolism, making it a key component of predictive models like Lipinski's Rule of 5.[11]

-

Shake-Flask Method : The traditional method, which, while accurate, is labor-intensive and requires a significant amount of pure compound.[12][13]

-

HPLC Method : A faster, automated alternative that correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of standard compounds.[13][14] This method requires very small amounts of material and is less sensitive to impurities.[14]

Protocol: LogP Determination by Reverse-Phase HPLC

This protocol describes an efficient method for estimating LogP values.

Causality: The retention time (tR) of a compound on a C18 reverse-phase column is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated from its retention time.

Methodology:

-

System Preparation: Use a reverse-phase HPLC system with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with well-documented LogP values that span a relevant range (e.g., LogP 0 to 5). Inject each standard individually and record its retention time.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the standard and t0 is the column dead time. A linear regression of this plot yields the calibration curve.

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the standards. Record its retention time.

-

LogP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Caption: Workflow for HPLC-Based LogP Determination.

Chemical Stability Assessment

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[15][16] Stability studies are designed to detect how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[16]

According to International Council for Harmonisation (ICH) guidelines, stability testing typically includes:

-

Long-Term Testing: Storage under recommended conditions (e.g., 25°C/60% RH) for the duration of the proposed shelf-life.[16][17]

-

Accelerated Testing: Storage under elevated stress conditions (e.g., 40°C/75% RH) to speed up potential chemical degradation and predict long-term stability.[16][17]

-

Stress Testing: Exposure to harsh conditions (e.g., high heat, hydrolysis across a range of pH values, oxidation, photolysis) to identify potential degradation products and establish the intrinsic stability of the molecule.[16][18]

Protocol: General Stability Study

This protocol provides a framework for assessing the stability of a new chemical entity.

Causality: By exposing the compound to controlled environmental conditions over time, one can identify and quantify the formation of degradation products. This data is crucial for establishing a re-test period or shelf-life, ensuring the compound remains within its quality specifications.

Methodology:

-

Protocol Design: Establish a formal stability protocol detailing the batches to be tested, storage conditions (long-term, accelerated, and stress), container closure systems, testing frequency (e.g., 0, 3, 6, 9, 12 months), and the analytical tests to be performed.[17]

-

Sample Storage: Place aliquots of this compound in validated stability chambers set to the specified conditions.

-

Time-Point Testing: At each scheduled time point, pull samples from the chambers.

-

Analytical Testing: Analyze the samples using a validated, stability-indicating analytical method (typically HPLC). This method must be able to separate, detect, and quantify the intact compound and any degradation products.[17]

-

Data Evaluation: Assess the data for any significant changes. A "significant change" is defined as a failure to meet the established quality specifications, such as a drop in potency or the appearance of impurities above a certain threshold.[18]

-

Shelf-Life Determination: Analyze trends in the data to establish a re-test period or shelf life for the compound under the defined storage conditions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 63842-22-8|5-Chloro-2-(chloromethyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. acdlabs.com [acdlabs.com]

- 13. longdom.org [longdom.org]

- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. pharmtech.com [pharmtech.com]

- 16. database.ich.org [database.ich.org]

- 17. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 18. ema.europa.eu [ema.europa.eu]

5-Chloro-2-(chloromethyl)-1,3-benzoxazole CAS number 63842-22-8

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS: 63842-22-8): A Versatile Intermediate in Medicinal Chemistry

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and synthetic organic chemistry. Its structure is characterized by a benzoxazole core, a privileged scaffold known for a wide range of biological activities, and is further functionalized with a chlorine atom at the 5-position and a reactive chloromethyl group at the 2-position.[1] This unique combination of features makes it an exceptionally valuable and versatile building block for the synthesis of novel therapeutic agents. The chloromethyl group serves as a potent electrophilic site, enabling straightforward derivatization through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers aiming to leverage this compound in their work.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse and potent biological activities.[2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind effectively to a variety of biological targets. Consequently, benzoxazole derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5]

This compound capitalizes on this established scaffold. The chlorine atom at the 5-position can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing binding affinity and metabolic stability. The true synthetic utility, however, lies in the 2-(chloromethyl) group, which acts as a versatile handle for introducing a wide array of functional groups, enabling the exploration of vast chemical space in the pursuit of new drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its application in synthesis and analysis.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 63842-22-8 | [6] |

| Molecular Formula | C₈H₅Cl₂NO | [6][7] |

| Molecular Weight | 202.04 g/mol | [6][7] |

| IUPAC Name | This compound | [8] |

| SMILES | C1=CC2=C(C=C1Cl)N=C(O2)CCl | [8] |

| InChIKey | SMGVJNOYBXYDFB-UHFFFAOYSA-N | [8] |

Predicted Spectroscopic Characteristics

While specific experimental spectra are not publicly available, the structure allows for reliable prediction of its key spectroscopic features. This analytical foresight is crucial for reaction monitoring and structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The three aromatic protons on the benzene ring will appear as a complex multiplet pattern between δ 7.0-8.0 ppm. The methylene protons (-CH₂Cl) will exhibit a characteristic singlet further downfield, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effects of the adjacent benzoxazole ring and the chlorine atom.

-

¹³C NMR: The carbon spectrum will display eight unique signals. The aromatic carbons will resonate in the typical δ 110-155 ppm region. The carbon of the chloromethyl group (-CH₂Cl) is expected around δ 40-50 ppm, while the C2 carbon of the benzoxazole ring will be significantly deshielded, appearing around δ 160-165 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=N stretching of the oxazole ring (~1650 cm⁻¹), aromatic C=C stretching (~1600 and 1480 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear at m/z 201, with corresponding (M+2)⁺ and (M+4)⁺ peaks at m/z 203 and 205, respectively, in an approximate ratio of 9:6:1.

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, typically involving the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivative.[4][5][9]

Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound involves the reaction of 2-amino-4-chlorophenol with a chloroacetyl synthon, such as chloroacetic acid or chloroacetyl chloride, followed by an acid-catalyzed cyclodehydration.

Caption: Proposed synthesis of the target compound via cyclocondensation.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-amino-4-chlorophenol.

Materials:

-

2-Amino-4-chlorophenol

-

Chloroacetic acid

-

Polyphosphoric acid (PPA) or Eaton's Reagent

-

Toluene or xylene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Amide Formation & Cyclization: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-amino-4-chlorophenol (1.0 eq) and chloroacetic acid (1.1 eq).

-

Add a suitable solvent such as toluene.

-

Add polyphosphoric acid (PPA) as both the catalyst and dehydrating agent.

-

Heat the mixture to reflux (typically 120-140°C). The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality: The use of an acid catalyst like PPA is critical. It protonates the carbonyl oxygen of the carboxylic acid (or the intermediate amide), making the carbonyl carbon more electrophilic for the initial nucleophilic attack by the amino group. Subsequently, it facilitates the dehydration of the cyclized intermediate to form the aromatic benzoxazole ring, driving the reaction to completion.

Chemical Reactivity and Derivatization Potential

The synthetic power of this molecule stems from the high reactivity of the C2-chloromethyl group, which is analogous to a benzylic halide. This group is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[10]

Caption: Key nucleophilic substitution reactions at the 2-chloromethyl position.

Protocol: General Procedure for Nucleophilic Substitution

Objective: To synthesize a library of 2-substituted-5-chlorobenzoxazole derivatives.

Materials:

-

This compound

-

Nucleophile (e.g., piperidine, thiophenol, sodium methoxide) (1.0-1.2 eq)

-

A weak base (e.g., K₂CO₃, Et₃N) if the nucleophile is used as its HCl salt or to scavenge HCl byproduct.

-

Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the base (e.g., K₂CO₃, 1.5 eq), followed by the nucleophile (1.1 eq).

-

Stir the reaction at room temperature or heat gently (e.g., 50-80°C) as required. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter off any inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography or recrystallization to obtain the desired derivative.

Trustworthiness: This protocol is self-validating. The progress can be easily tracked by TLC by observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot. The final product structure can be unequivocally confirmed using the spectroscopic methods outlined in Section 2.2.

Applications in Drug Discovery Workflow

This intermediate is a powerful tool for accelerating the drug discovery process. Its utility allows for the rapid generation of diverse compound libraries centered around the biologically relevant 5-chlorobenzoxazole core.

Derivatives of 5-chlorobenzoxazole have shown promise as potent inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy.[11] The ability to easily modify the side chain at the 2-position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety and Handling

As a reactive chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Classification (Predicted): Based on related structures, it should be treated as harmful if swallowed, and a skin, eye, and respiratory irritant.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its robust synthesis, predictable spectroscopic signature, and highly versatile reactivity make it an ideal starting point for the development of novel small-molecule therapeutics. For researchers and drug development professionals, this intermediate offers a reliable and efficient pathway to explore the vast potential of the 5-chlorobenzoxazole scaffold, significantly accelerating the journey from initial concept to potential clinical candidate.

References

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega - ACS Publications. Available at: [Link]

-

Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. PubMed. Available at: [Link]

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. Available at: [Link]

-

Exploring the Reactivity of 2‑Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. figshare. Available at: [Link]

-

Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Safety data sheet. KEIM. Available at: [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. Available at: [Link]

-

This compound. PubChem - NIH. Available at: [Link]

-

SAFETY DATA SHEET - BioMedica Diagnostics. BioMedica Diagnostics. Available at: [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central. Available at: [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ScienceDirect. Available at: [Link]

-

(PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. ResearchGate. Available at: [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

-

5-CHLORO-2-METHYL-1,3-BENZOXAZOLE | CAS 19219-99-9. Matrix Fine Chemicals. Available at: [Link]

-

(R)-5-Chloro-2-(5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepan-1-yl)benzo[d]oxazole 3-oxide. Pharmaffiliates. Available at: [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. keim.com [keim.com]

spectral data of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole (NMR, IR, Mass spec)

An In-depth Technical Guide to the Spectral Data of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Molecular Structure and Overview

This compound possesses a fused heterocyclic ring system, a common scaffold in many biologically active molecules.[1] The presence of two chlorine atoms and the benzoxazole core imparts specific electronic and structural features that are directly reflected in its spectral data. Understanding these features is crucial for confirming its synthesis and purity.

Caption: Molecular Structure of this compound

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The chloromethyl group will present as a singlet. The predicted chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms, and the anisotropic effects of the aromatic system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.8 | d | ~2.0 |

| H-6 | ~7.5 | dd | ~8.5, 2.0 |

| H-7 | ~7.6 | d | ~8.5 |

| -CH₂Cl | ~4.8 | s | - |

-

Rationale: The H-4 proton is deshielded due to its proximity to the electronegative nitrogen atom and the ring fusion. H-7 is adjacent to the oxygen atom, while H-6 is coupled to both H-4 and H-7. The chloromethyl protons are significantly deshielded by the adjacent chlorine atom and the benzoxazole ring, resulting in a downfield singlet. This pattern is consistent with related structures reported in the literature.[2]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-3a | ~150 |

| C-4 | ~110 |

| C-5 | ~130 |

| C-6 | ~125 |

| C-7 | ~120 |

| C-7a | ~142 |

| -CH₂Cl | ~45 |

-

Rationale: The C-2 carbon, being part of the oxazole ring and double bonded to nitrogen, is expected to be the most downfield. The carbons of the benzene ring will appear in the typical aromatic region (110-150 ppm), with their specific shifts influenced by the chloro and fused ring substituents. The chloromethyl carbon will be the most upfield signal due to its sp³ hybridization, though it is deshielded by the attached chlorine. These predictions are based on established data for benzoxazole and related heterocyclic systems.[3]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2960, ~2870 | Aliphatic C-H stretch (-CH₂Cl) | Medium |

| ~1620-1600 | C=N stretch (oxazole ring) | Medium-Strong |

| ~1580, ~1470 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | C-O-C stretch (oxazole ring) | Strong |

| ~1100-1000 | C-Cl stretch (aromatic) | Strong |

| ~800-700 | C-Cl stretch (aliphatic) | Strong |

| ~850-800 | Aromatic C-H out-of-plane bend | Strong |

-

Rationale: The spectrum will be characterized by the stretching vibrations of the C=N and C-O-C bonds within the benzoxazole ring.[4] Aromatic C-H and C=C stretching bands will also be prominent. The presence of the two C-Cl bonds will give rise to strong absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₅Cl₂NO, with a monoisotopic mass of approximately 200.97 g/mol .[5]

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The expected pattern for two chlorines is a trio of peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical from the chloromethyl group to give a cation at [M-35]⁺.

-

Loss of the entire chloromethyl group to give a benzoxazole cation at [M-49]⁺.

-

Further fragmentation of the benzoxazole ring system.

-

Caption: Predicted Fragmentation Pathway for this compound

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra are based on fundamental principles and comparative data from structurally related compounds. These data serve as a valuable reference for researchers working on the synthesis, purification, and characterization of this and other similar benzoxazole derivatives. The provided experimental protocols represent standard methodologies for acquiring high-quality spectral data, ensuring the principles of trustworthiness and self-validation in experimental work.

References

-

Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Journal of Molecular Structure, 117. [Link]

-

Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

-

SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

-

3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. National Institutes of Health. [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ProQuest. [Link]

-

NMR Spectra of Products. The Royal Society of Chemistry. [Link]

-

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

-

5-CHLORO-2-METHYL-1,3-BENZOXAZOLE | CAS 19219-99-9. Matrix Fine Chemicals. [Link]

-

Benzoxazole. NIST WebBook. [Link]

-

Benzoxazole, 5-chloro-2-phenyl-. PubChem. [Link]

-

2,1-Benzisoxazole, 5-chloro-3-phenyl-. NIST WebBook. [Link]

-

Benzothiazole, 5-chloro-2-methyl-. NIST WebBook. [Link]

-

5-Chloro-1,3-benzoxazol-2-ol. SpectraBase. [Link]

-

5-Chloro-1,3-benzoxazol-2-ol. SpectraBase. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole: A Keystone for Structure-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure determination of a key derivative, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. Understanding the precise three-dimensional arrangement of this molecule is paramount for elucidating its structure-activity relationships (SAR) and enabling rational, structure-based drug design. This document outlines the experimental rationale, detailed protocols, and in-depth analysis of the crystallographic data, offering valuable insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of Benzoxazoles in Modern Drug Discovery

Benzoxazole derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2][3] Their intrinsic biological activities and versatile chemical nature make them attractive scaffolds for the development of novel therapeutic agents.[4][5] The introduction of specific substituents onto the benzoxazole core can modulate the compound's pharmacological profile, highlighting the importance of precise structural characterization.

This compound is a particularly interesting derivative. The chloro group at the 5-position can influence the electronic properties and metabolic stability of the molecule, while the chloromethyl group at the 2-position provides a reactive handle for further synthetic modifications, allowing for the creation of diverse chemical libraries for biological screening. A detailed understanding of its solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is therefore a critical step in the drug development pipeline.

Synthesis and Characterization: Establishing a Self-Validating Protocol

The synthesis of this compound is typically achieved through a cyclization reaction involving an appropriately substituted o-aminophenol and a chloroacetylating agent. The purity and identity of the synthesized compound are rigorously confirmed using a suite of analytical techniques before proceeding to crystallization trials.

Synthetic Workflow

The synthesis begins with the reaction of 2-amino-4-chlorophenol with chloroacetic acid. This reaction is often carried out in the presence of a dehydrating agent or under conditions that promote cyclization to the benzoxazole ring system.

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

reactivity of the chloromethyl group in 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 5-Chloro-2-(chloromethyl)-1,3-benzoxazole

This guide offers a detailed exploration into the chemical behavior of this compound, a pivotal heterocyclic building block for professionals in drug development and materials science. We will dissect the nuanced reactivity of the chloromethyl group, moving beyond simple reaction schemes to provide a framework of mechanistic understanding and field-proven insights essential for designing robust synthetic strategies.

The Electronic Architecture and Reactivity Profile

The reactivity of the chloromethyl group in this benzoxazole derivative is not analogous to a simple alkyl halide. It is profoundly dictated by the electronic properties inherent to the fused benzoxazole ring system. The presence of both nitrogen and oxygen within the five-membered ring creates a unique electronic environment that significantly activates the attached chloromethyl moiety.

The benzoxazole core is an electron-deficient system. This characteristic enhances the electrophilicity of the methylene carbon in the chloromethyl group, rendering it highly susceptible to attack by a wide array of nucleophiles.[1] Consequently, the primary mode of reactivity for this compound is nucleophilic substitution. The chlorine atom functions as an excellent leaving group, facilitating its displacement by nucleophiles such as amines, thiols, and alkoxides.[1] This high reactivity makes it a versatile precursor for introducing the benzoxazole scaffold into more complex molecules.

Nucleophilic Substitution: The Cornerstone of Derivatization

The chloromethyl group of this compound is an excellent electrophile for nucleophilic substitution reactions. The choice of nucleophile, solvent, and base allows for precise control over the formation of new carbon-heteroatom and carbon-carbon bonds.

SN2 Reactions: The Workhorse Pathway

The bimolecular nucleophilic substitution (SN2) mechanism is the most common and synthetically useful pathway for the functionalization of this scaffold.[1] These reactions are typically performed with a suitable nucleophile in a polar aprotic solvent, often in the presence of a non-nucleophilic base to facilitate the reaction.

Table 1: Representative SN2 Reactions and Conditions

| Nucleophile Class | Reagent Example | Product Scaffold | Typical Conditions |

| Amines | Primary/Secondary Amines | 2-(Aminomethyl)benzoxazoles | K₂CO₃, NaI (cat.), Acetonitrile, 60-80 °C |

| Phenols | Substituted Phenols | 2-(Aryloxymethyl)benzoxazoles | K₂CO₃ or Cs₂CO₃, DMF, RT-60 °C |

| Thiols | Alkyl/Aryl Thiols | 2-(Thioalkyl/arylmethyl)benzoxazoles | K₂CO₃ or NaH, DMF or THF, 0 °C to RT |

| Azide Ion | Sodium Azide (NaN₃) | 2-(Azidomethyl)benzoxazole | DMF/Water, 80 °C |

Causality Behind Experimental Choices:

-

Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) and Acetonitrile (ACN) are superior choices for SN2 reactions. They effectively solvate the counter-ion of the nucleophile (e.g., K⁺) while poorly solvating the anionic nucleophile itself. This "naked" nucleophile is more reactive and kinetically efficient.

-

Role of the Base: For nucleophiles with acidic protons (e.g., phenols, thiols), a base such as potassium carbonate (K₂CO₃) is required to generate the more potent nucleophilic anion in situ. Stronger bases like sodium hydride (NaH) can be used for less acidic thiols.

-

Catalytic Enhancement: The addition of a catalytic quantity of sodium iodide (NaI) can dramatically accelerate the reaction via the Finkelstein reaction. Iodide is a superior nucleophile to chloride and displaces it to form a highly reactive 2-(iodomethyl) intermediate, which is then more rapidly attacked by the primary nucleophile.

Protocol 1: General Procedure for the Synthesis of 2-((Aryloxy)methyl)-5-chloro-1,3-benzoxazole Derivatives

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired substituted phenol (1.1 equivalents) and anhydrous DMF (to achieve a concentration of ~0.5 M).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the stirred solution. Allow the suspension to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Electrophile Addition: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product.

Self-Validating System: The reaction's integrity is validated at multiple points. TLC monitoring provides real-time confirmation of product formation and starting material consumption. LC-MS analysis of an aliquot can confirm the mass of the desired product. Finally, full characterization of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) provides unequivocal structural proof.

Mechanistic Pathways: A Visual Comparison

While the SN2 pathway is prevalent, understanding the alternative SN1 pathway is crucial for troubleshooting and predicting potential side reactions, especially under conditions that could favor carbocation formation.

Caption: Comparison of SN2 and SN1 mechanisms.

Applications in Drug Discovery and Library Synthesis

The predictable reactivity of this compound makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The benzoxazole scaffold is a "privileged structure" found in numerous biologically active compounds, including anticancer and antimicrobial agents.[2][3][4][5][6][7] The ability to rapidly introduce diversity at the 2-position is a key strategy in modern medicinal chemistry.

Caption: Workflow for parallel synthesis and screening of benzoxazole derivatives.

Conclusion

This compound is a highly valuable and versatile reagent. Its reactivity is dominated by the electronically activated chloromethyl group, which readily undergoes nucleophilic substitution, primarily via an SN2 mechanism. By carefully selecting the nucleophile, solvent, and catalytic system, researchers can efficiently generate a vast array of functionalized benzoxazole derivatives. The principles and protocols outlined in this guide provide a solid, experience-based foundation for leveraging this powerful building block in the pursuit of novel therapeutic agents and advanced functional materials.

References

- Smolecule. 5-(chloromethyl)-1,3-oxazole;dichloromethane.

- Ningbo Inno Pharmchem Co., Ltd. Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole.

-

Modiya, M., & Patel, J. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. Available from: [Link]

- Modiya, M., & Patel, J. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen.

- Gua, Y., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. HETEROCYCLES, 94(7), 1256-1262.

- Ravi Kumar, D., et al. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(20), 114-120.

- Smolecule. 6-Chloro-2-(chloromethyl)-1,3-benzoxazole.

- National Institutes of Health. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one.

-

El-Sayed, N. F., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16259. Available from: [Link]

-

MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available from: [Link]

-

National Center for Biotechnology Information. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5568. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 6(11), e05479. Available from: [Link]

- BenchChem. (2025). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.

-

National Center for Biotechnology Information. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(108), 106355-106376. Available from: [Link]

- AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents.

-

National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24459-24483. Available from: [Link]

-

MDPI. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1016. Available from: [Link]

- Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available from: [Link]

Sources

- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole Derivatives

Executive Summary

The benzoxazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This guide focuses on derivatives of this compound, a specific subclass where strategic substitutions unlock significant therapeutic potential. The presence of a chlorine atom at the 5-position often enhances biological efficacy, a common observation in structure-activity relationship studies where electron-withdrawing groups play a key role.[3] Furthermore, the 2-(chloromethyl) group acts as a highly reactive chemical handle, enabling versatile derivatization and the synthesis of extensive compound libraries.[4] This document provides a technical exploration of the synthesis, anticancer, and antimicrobial activities of these derivatives, supported by mechanistic insights, quantitative data, and detailed experimental protocols for researchers in drug discovery and development.

The this compound Scaffold: A Privileged Starting Point

The benzoxazole ring system is considered a "privileged structure" in drug discovery, in part because it can be viewed as a structural isostere of naturally occurring nucleic acid bases like adenine and guanine, which may facilitate interactions with biological macromolecules.[5] The core structure's utility is significantly amplified by specific substitutions.

-

The 5-Chloro Substituent: The introduction of a halogen, specifically chlorine, at the 5-position of the benzoxazole ring is a critical design element. This electron-withdrawing group can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets, membrane permeability, and metabolic stability. Studies have shown that the 5-chloro substituent contributes positively to the overall anticancer activity of benzoxazole derivatives.[3][6]

-

The 2-(chloromethyl) Group: This group is not typically part of the final pharmacophore but serves as a crucial reactive intermediate. Its primary role is that of an alkylating agent, allowing for facile nucleophilic substitution reactions.[4] This enables medicinal chemists to readily introduce a wide array of functional groups—amines, thiols, azides, and more—at the 2-position, creating diverse libraries of compounds for biological screening.

Synthetic Strategies and Derivatization

The synthesis of derivatives typically begins with the formation of the core benzoxazole ring, followed by modification at the 2-(chloromethyl) position. The foundational reaction often involves the condensation of 2-amino-4-chlorophenol with a chloroacetyl derivative.

General Derivatization Workflow

The primary synthetic route leverages the reactivity of the benzylic chloride. This site is readily attacked by various nucleophiles, allowing for the construction of diverse molecular architectures. This strategy is foundational for exploring the structure-activity relationships of the resulting compounds.

Caption: General workflow for synthesis and screening.

Protocol 1: Synthesis of 4-((5-Chlorobenzo[d]oxazol-2-yl)methyl)morpholine

This protocol details a representative nucleophilic substitution reaction using morpholine as the nucleophile. This self-validating system includes purification and characterization steps to ensure the integrity of the final product.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Addition of Reagents: Add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to the solution. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:2 hexane:ethyl acetate mobile phase) until the starting material is consumed.[7]

-

Workup: Filter the reaction mixture to remove solid K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by a brine solution. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Characterize the purified product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Anticancer Activity

Benzoxazole derivatives are a significant class of anticancer agents, with research demonstrating their ability to target multiple pathways involved in cancer progression.[5][8] Derivatives of the 5-chloro-2-(chloromethyl)benzoxazole scaffold have shown particular promise, exhibiting potent cytotoxicity against various human cancer cell lines.[6]

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to inhibit key enzymes or receptors crucial for cancer cell survival and proliferation.

-

VEGFR-2 Inhibition: Some benzoxazole-benzamide conjugates have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9] By blocking VEGFR-2, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels, thereby starving the tumor of essential nutrients.

-

PARP-2 Inhibition: Certain 5-chloro-benzoxazole derivatives have been designed as inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme critical for DNA single-strand break repair.[6] In cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death (apoptosis).

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Some benzoxazole analogs function as prodrugs.[10] Their metabolites can act as potent agonists of the Aryl Hydrocarbon Receptor (AhR), which in turn activates the expression of cytochrome P450 enzymes like CYP1A1. This specific metabolic activation can lead to the formation of cytotoxic products within the cancer cells, exhibiting a targeted therapeutic effect.[10]

Caption: Mechanism of PARP-2 inhibition by benzoxazole derivatives.

Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative 5-chloro-benzoxazole derivatives against human breast cancer cell lines.

| Compound ID | Modification at 2-position | Cell Line | IC₅₀ (µM) | Reference |

| 11 | Phenyl reversed amide linker + Terminal alkyne | MDA-MB-231 | 5.63 | [6] |

| 12 | Phenyl reversed amide linker + Terminal alkyne | MDA-MB-231 | 6.14 | [6] |

| 13 | Phenyl reversed amide linker + Terminal alkyne | MDA-MB-231 | 7.52 | [6] |

| Sorafenib | Standard Drug | MDA-MB-231 | 7.47 | [6] |

IC₅₀: The half maximal inhibitory concentration.

Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay

This protocol provides a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.[6]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized benzoxazole derivatives dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The benzoxazole scaffold is a recurring motif in compounds with significant antimicrobial properties.[1][11][12] Derivatives of 5-chloro-benzoxazolinone, a closely related structure, have demonstrated notable activity against a range of bacteria and fungi, suggesting that the 5-chloro-benzoxazole core is a promising template for developing new antimicrobial agents.[7][13]

Mechanism of Action

While multiple mechanisms may be at play, one of the key targets for benzoxazole-based antimicrobial agents is DNA gyrase.

-

DNA Gyrase Inhibition: Computational and experimental studies suggest that some benzoxazole derivatives can inhibit bacterial DNA gyrase.[14] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to and inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to a cessation of cellular processes and bacterial death.[14] This target is attractive because it is present in bacteria but not in humans, offering a potential for selective toxicity.

Caption: Inhibition of bacterial DNA gyrase.

Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several 5-chloro-benzoxazolinone derivatives, highlighting their activity against various microbial strains.

| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| P4A | p-aminobenzoic acid | >500 | >500 | >500 | [13] |

| P4B | Sulfanilamide | >500 | >500 | >500 | [13] |

| P2B | 2,4-dichlorobenzyl | >500 | >500 | >500 | [13] |

Protocol 3: Determination of MIC by Broth Microdilution

This method is a standard procedure for quantifying the antimicrobial potency of a compound.[7]

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Synthesized compounds dissolved in DMSO

-

Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) as positive controls

Procedure:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. For example, start with a concentration of 512 µg/mL and dilute down to 1 µg/mL.

-